molecular formula C21H15N3O4 B12455036 2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

Cat. No.: B12455036
M. Wt: 373.4 g/mol
InChI Key: DBZFJTSTJYQYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of Schiff bases, which are characterized by the presence of an imine group (C=N) formed by the condensation of an aldehyde or ketone with a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves the condensation reaction between 2-(3-methylphenyl)-1,3-benzoxazole-5-carbaldehyde and 6-nitro-2-aminophenol. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is usually stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified by recrystallization or column chromatography to obtain a pure sample.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol moiety can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the imine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinones derived from the nitrophenol moiety.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its potential anticancer properties due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of organic electronic materials and dyes due to its unique optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with various molecular targets. The compound can bind to metal ions through its imine and phenolic groups, forming stable complexes. These metal complexes can act as catalysts in various chemical reactions. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Similar structure with a methoxy group instead of a nitro group.

    2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol: Similar structure but lacks the benzoxazole ring.

    2-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-4,6-diiodophenol: Contains additional iodine atoms and lacks the benzoxazole ring.

Uniqueness

2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is unique due to the presence of both the benzoxazole ring and the nitrophenol moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

2-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C21H15N3O4/c1-13-4-2-5-14(10-13)21-23-17-11-16(8-9-19(17)28-21)22-12-15-6-3-7-18(20(15)25)24(26)27/h2-12,25H,1H3

InChI Key

DBZFJTSTJYQYEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.